molecular formula C21H19N5O3S B2823545 1-(4-methoxy-1,3-benzothiazol-2-yl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]azetidine-3-carboxamide CAS No. 1396760-78-3

1-(4-methoxy-1,3-benzothiazol-2-yl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]azetidine-3-carboxamide

Cat. No.: B2823545
CAS No.: 1396760-78-3
M. Wt: 421.48
InChI Key: UMYRRYIPPZPRKR-UHFFFAOYSA-N
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Description

1-(4-methoxy-1,3-benzothiazol-2-yl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]azetidine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique structure that includes a methoxybenzo[d]thiazole moiety, an oxadiazole ring, and an azetidine carboxamide group

Preparation Methods

The synthesis of 1-(4-methoxy-1,3-benzothiazol-2-yl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]azetidine-3-carboxamide involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of the methoxybenzo[d]thiazole intermediate, followed by the formation of the oxadiazole ring. The final step involves the coupling of these intermediates with azetidine-3-carboxamide under controlled conditions. Industrial production methods may involve optimization of these steps to enhance yield and purity.

Chemical Reactions Analysis

1-(4-methoxy-1,3-benzothiazol-2-yl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]azetidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include various derivatives of the original compound with modified functional groups.

Scientific Research Applications

1-(4-methoxy-1,3-benzothiazol-2-yl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]azetidine-3-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-methoxy-1,3-benzothiazol-2-yl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]azetidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(4-methoxy-1,3-benzothiazol-2-yl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]azetidine-3-carboxamide can be compared with other similar compounds, such as:

    1-(2-methoxyphenyl)-3-phenyl-1,4-dihydro-1,2,4-benzotriazin-4-yl: This compound features a benzotriazinyl group instead of the oxadiazole ring.

    4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids: These compounds contain a triazole ring instead of the thiazole and oxadiazole rings.

    Tetraarylimidazole derivatives: These compounds have imidazole rings and exhibit different chemical and biological properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(4-methoxy-1,3-benzothiazol-2-yl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O3S/c1-28-15-8-5-9-16-18(15)24-21(30-16)26-11-14(12-26)20(27)22-10-17-23-19(25-29-17)13-6-3-2-4-7-13/h2-9,14H,10-12H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMYRRYIPPZPRKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)N3CC(C3)C(=O)NCC4=NC(=NO4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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